N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
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Overview
Description
The compound you’re asking about, “N-{3’-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide”, is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One common method for synthesizing indoles is the Fischer indole synthesis . This process involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a hydrazone . The hydrazone is then heated in the presence of an acid catalyst to induce rearrangement and cyclization, forming the indole .Chemical Reactions Analysis
Indole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “N-{3’-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide” can undergo would depend on the conditions and the specific reagents used.Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound's structure suggests it could play a role in the synthesis of various heterocyclic compounds. For instance, derivatives involving thiadiazole, a moiety present in the compound, have been synthesized for various purposes, including the development of novel pharmaceuticals and materials. These compounds are identified through spectroscopic methods such as IR, 1H NMR, and elemental analyses, indicating their potential utility in creating new chemical entities with specific properties for further research and development (Yu et al., 2014).
Potential Biological Activities
The structural features of N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide suggest it may have interesting biological activities. Compounds with similar structures have been explored for their anti-inflammatory, analgesic, and antibacterial properties. For example, research on thiadiazole derivatives has shown significant activities in vitro, highlighting the potential of such compounds in medicinal chemistry and drug development (Shkair et al., 2016).
Mechanistic Studies and Molecular Docking
Further applications of this compound could involve mechanistic studies and molecular docking analyses to explore its interaction with biological targets. Such studies provide insights into the compound's potential mode of action at the molecular level, facilitating the rational design of more effective and selective therapeutic agents. Research on indole acetamide derivatives, for example, has utilized molecular docking to investigate anti-inflammatory activity by targeting cyclooxygenase domains (Al-Ostoot et al., 2020).
Mechanism of Action
Future Directions
Indoles are a significant area of research in the field of medicinal chemistry, and new methods for their synthesis and modification are continually being developed . Future research may focus on developing more efficient synthesis methods, exploring the biological activity of new indole derivatives, and investigating their potential applications in the treatment of various diseases .
Properties
IUPAC Name |
N-[4-acetyl-1'-[2-(4-chlorophenoxy)ethyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-13-11-14(2)20-19(12-13)23(28(16(4)30)26-22(33-23)25-15(3)29)21(31)27(20)9-10-32-18-7-5-17(24)6-8-18/h5-8,11-12H,9-10H2,1-4H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQIBTPYYFRHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2CCOC4=CC=C(C=C4)Cl)N(N=C(S3)NC(=O)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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